![molecular formula C22H14F3NO2 B2434881 (2Z)-2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one CAS No. 268563-95-7](/img/structure/B2434881.png)
(2Z)-2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one
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Description
(2Z)-2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one is a useful research compound. Its molecular formula is C22H14F3NO2 and its molecular weight is 381.354. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
- A study explored the synthesis of Schiff’s bases and 2-azetidinones, which included compounds structurally related to the query compound. These compounds were evaluated for their potential antidepressant and nootropic activities, highlighting the significance of such chemical structures in CNS (central nervous system) active agents development (Thomas et al., 2016).
Photophysical Properties
- Research on Ir(III) complexes with ligands related to the query compound revealed insights into their vibrational phosphorescence spectra and quantum yields. These findings are crucial for applications in organic light-emitting diodes (OLEDs) (Guo et al., 2019).
Electroluminescence and OLEDs
- A study investigated the electroluminescence of orange-red iridium(III) complexes, incorporating ligands structurally similar to the query compound. This research contributes to the development of high-efficiency OLEDs (Su et al., 2021).
Mechanoluminescence
- Research on Pt(II) phosphors with pyridinyl pyrazolate chelates, related to the query compound, focused on their mechanoluminescent properties. This has implications for their use in OLEDs (Huang et al., 2013).
Molecular and Structural Studies
- A study examined the molecular and crystal structures of derivatives of 4-benzoylpyridine, which bear similarities to the query compound. This research aids in understanding the spectroscopic properties of such compounds (Kolev et al., 2009).
Dye-Sensitized Solar Cells
- Investigations into Ru(II) sensitizers for dye-sensitized solar cells, using ligands similar to the query compound, provide insights into the photophysical and electrochemical properties, crucial for solar energy applications (Chou et al., 2014).
properties
IUPAC Name |
(2Z)-2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO2/c23-22(24,25)17-7-10-20(26-13-17)28-18-8-5-14(6-9-18)11-16-12-15-3-1-2-4-19(15)21(16)27/h1-11,13H,12H2/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPMEXRSUKYZHA-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C\C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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